4-Cyanophenyl isothiocyanate

Description

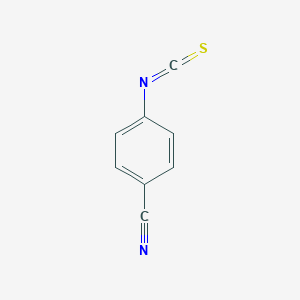

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFKAXLNKZXNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062609 | |

| Record name | Benzonitrile, 4-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-32-6 | |

| Record name | 4-Cyanophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isothiocyanatobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyanophenyl Isothiocyanate

Classical and Established Synthesis Routes

Traditional methods for synthesizing 4-Cyanophenyl isothiocyanate often involve the use of well-established reagents and reaction conditions.

A common and established method for preparing this compound is the reaction of 4-Cyanoaniline with thiophosgene (B130339) (CSCl₂). prepchem.comvulcanchem.com In this procedure, a solution of 4-Cyanoaniline in hydrochloric acid is added dropwise to a suspension of thiophosgene in water. prepchem.com The reaction is typically carried out with vigorous stirring at room temperature for a couple of hours. prepchem.com The resulting precipitate, this compound, is then filtered, washed with water, and dried. prepchem.com Recrystallization from a solvent mixture like hexane (B92381) and carbon tetrachloride can be used for further purification. prepchem.com This method has been reported to produce the target compound in high yields, around 85%. prepchem.com

While effective, this method utilizes the highly toxic and hazardous reagent thiophosgene, which necessitates stringent safety precautions. beilstein-journals.org Continuous flow technology has been explored as a way to improve the safety and yield of reactions involving thiophosgene for the synthesis of related compounds. google.com

Table 1: Synthesis of this compound using Thiophosgene

| Reactant A | Reactant B | Solvent | Yield | Reference |

|---|

The reaction involving diazonium salts represents another classical approach to synthesizing isothiocyanates. In a general sense, this method involves the generation of a diazonium salt from an aromatic amine, which is then reacted with phenyl isothiocyanate or its derivatives. This route has been noted for the synthesis of various isothiocyanates, including those with complex structures like 4-phenylazophenyl isothiocyanate. The reaction of 2-alkynyl-substituted aryl radicals, generated from diazonium salts, with aryl isothiocyanates has been studied for the production of benzothieno[2,3-b]quinolines. acs.org

Substitution reactions using phenyl isothiocyanate derivatives with amines provide an alternative pathway for isothiocyanate synthesis. researchgate.netorganic-chemistry.org A notable example is the replacement reaction of phenyl isothiocyanate with certain amines, where the amino group is linked to a tertiary or secondary carbon. researchgate.net This reaction is typically performed under a nitrogen atmosphere in a solvent like dimethylbenzene and offers advantages such as low toxicity, low cost, and simple operation, with some reported yields exceeding 90%. researchgate.net

Another approach involves the reaction of amines with phenyl chlorothionoformate. organic-chemistry.org This method can be performed as a one-pot process, which is particularly effective for alkyl and electron-rich aryl isothiocyanates, or as a two-step approach that is more versatile and suitable for a broader range of amines, including highly electron-deficient ones. organic-chemistry.org

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for chemical synthesis. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous substances.

A significant advancement in isothiocyanate synthesis is the development of one-pot protocols that start from primary amines and are conducted in water. beilstein-journals.orgnih.govrsc.org These methods are considered more environmentally benign as they avoid the use of toxic solvents and reagents like thiophosgene. beilstein-journals.orgdigitellinc.com

A general and facile one-pot process involves the reaction of a primary amine with carbon disulfide (CS₂) in an aqueous solution of a base, such as potassium carbonate, to form a dithiocarbamate (B8719985) salt in situ. beilstein-journals.orgnih.govbeilstein-journals.org This intermediate is then desulfurized to yield the corresponding isothiocyanate. beilstein-journals.orgnih.gov Various desulfurizing agents have been employed in these one-pot syntheses, including cyanuric chloride (TCT) and sodium persulfate. beilstein-journals.orgrsc.orgnih.gov The use of water as a solvent and the avoidance of toxic reagents are key advantages of these methods. rsc.orgcbijournal.com

This approach has been successfully applied to a wide range of primary alkyl and arylamines, providing the corresponding isothiocyanates in excellent yields. beilstein-journals.orgbeilstein-journals.org However, for highly electron-deficient arylamines, such as 4-cyanoaniline, the reaction may require modified conditions, such as the addition of a co-solvent like DMF and elevated temperatures, to achieve good conversion. beilstein-journals.orgd-nb.info For example, the synthesis of this compound using this method has been reported with a 91% yield. beilstein-journals.org

Table 2: One-Pot Synthesis of this compound

| Amine | Reagents | Solvent | Yield | Reference |

|---|

A key feature of many modern isothiocyanate syntheses is the in situ generation of dithiocarbamate salts. beilstein-journals.orgnih.govnih.govresearchgate.net This strategy avoids the need to isolate the often unstable dithiocarbamate intermediate. nih.gov The primary amine reacts with carbon disulfide in the presence of a base to form the dithiocarbamate salt directly in the reaction mixture. beilstein-journals.orgnih.gov This is immediately followed by the addition of a desulfurizing agent, which converts the dithiocarbamate to the final isothiocyanate product. beilstein-journals.orgnih.gov

This in situ approach is a cornerstone of the one-pot aqueous methodologies and has been shown to be highly efficient. beilstein-journals.orgnih.gov The choice of base and solvent can be crucial for the successful formation of the dithiocarbamate salt, especially for less reactive, electron-deficient amines. beilstein-journals.orgresearchgate.net The use of reagents like tosyl chloride or sodium persulfate as desulfurizing agents in these one-pot, in situ dithiocarbamate formation reactions has also been reported to be effective for a wide range of amines. nih.govorganic-chemistry.org

One-Pot Protocols from Primary Amines under Aqueous Conditions

Desulfurylation Reagents (e.g., Cyanuric Acid, TCT)

A prevalent and effective method for synthesizing this compound is the one-pot reaction starting from the corresponding primary amine, 4-cyanoaniline. This process involves the in-situ generation of a dithiocarbamate salt, which is then treated with a desulfurylation agent. nih.govd-nb.info Among the most successful desulfurylation reagents are cyanuric acid and its chlorinated derivative, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. beilstein-journals.orgresearchgate.netscispace.com

The reaction mechanism proceeds in two main stages within a single pot. First, the primary amine (4-cyanoaniline) reacts with carbon disulfide (CS₂) in the presence of a base to form an N-aryl dithiocarbamate salt intermediate. d-nb.infobeilstein-journals.org In the second stage, this intermediate is desulfurized by TCT. The sulfur atom of the dithiocarbamate acts as a nucleophile, attacking the TCT molecule. This is followed by a decomposition of the resulting adduct, which eliminates the isothiocyanate product and forms 2,4,6-trimercapto-1,3,5-triazine (TMT) as a byproduct. beilstein-journals.orgnih.gov This method is particularly advantageous for producing highly electron-deficient aromatic isothiocyanates like this compound. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions (Solvent, Temperature, Stoichiometry)

The yield and purity of this compound are highly dependent on the optimization of several key reaction parameters.

Solvent: The choice of solvent is critical, especially for electron-deficient substrates like 4-cyanoaniline. nih.govscispace.com While the reaction can be performed under aqueous conditions, which is environmentally advantageous, the formation of the dithiocarbamate salt from highly electron-deficient anilines can be challenging. nih.govnih.gov In such cases, a co-solvent system, such as water mixed with N,N-dimethylformamide (DMF), is employed to improve the conversion rate. beilstein-journals.orgnih.gov For the desulfurylation step with TCT, a biphasic system is often used, where TCT is dissolved in an organic solvent like dichloromethane (B109758) (CH₂Cl₂) and added to the aqueous dithiocarbamate solution. beilstein-journals.orgnih.gov

Temperature: Temperature control is crucial throughout the process. The initial formation of the dithiocarbamate from electron-deficient anilines may require gentle heating, for instance, to 40°C, to proceed at a reasonable rate. beilstein-journals.orgnih.gov Conversely, the subsequent desulfurylation step with TCT is highly exothermic and is typically carried out at a lower temperature, such as 0°C, to prevent the formation of unwanted byproducts and ensure a clean reaction. beilstein-journals.orgnih.gov

Stoichiometry: The molar ratios of the reactants are finely tuned to maximize yield. A common protocol uses approximately 1.2 equivalents of CS₂ and 2.0 equivalents of a base relative to the amine. researchgate.net For the desulfurylation step, it has been determined that 0.5 equivalents of TCT are sufficient for a complete conversion of the dithiocarbamate intermediate. beilstein-journals.orgnih.gov The selection of the base is also important; inorganic bases like potassium carbonate (K₂CO₃) are often preferred in aqueous systems as they lead to better solubility of the dithiocarbamate salt and higher yields compared to sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH). nih.gov

The table below summarizes optimized conditions for the synthesis of aryl isothiocyanates using the TCT method, which are applicable to this compound.

Table 1: Optimized Reaction Conditions for Aryl Isothiocyanate Synthesis

| Parameter | Optimized Condition | Rationale | Source |

|---|---|---|---|

| Desulfurylation Agent | 2,4,6-trichloro-1,3,5-triazine (TCT) | Efficient for electron-deficient anilines. | beilstein-journals.org |

| Stoichiometry (Amine:CS₂:Base:TCT) | 1 : 1.2 : 2.0 : 0.5 | Ensures complete conversion of starting material and intermediate. | nih.govresearchgate.net |

| Base | Potassium Carbonate (K₂CO₃) | Provides better solubility for the dithiocarbamate intermediate in aqueous media. | nih.gov |

| Solvent System | Water / DMF (for dithiocarbamate formation); Dichloromethane (for TCT) | DMF enhances conversion of electron-deficient anilines; biphasic system for clean reaction. | beilstein-journals.orgnih.gov |

| Temperature (Step 1) | 40 °C | Accelerates the formation of the dithiocarbamate intermediate from electron-deficient anilines. | nih.gov |

| Temperature (Step 2) | 0 °C | Controls the exothermic desulfurylation reaction and minimizes side products. | beilstein-journals.org |

Alternative Synthetic Routes for Enhanced Yield and Purity

Beyond the TCT method, several other synthetic routes for this compound have been developed.

Thiophosgene Method: The classical approach involves the reaction of 4-cyanoaniline with the highly toxic reagent thiophosgene (CSCl₂). prepchem.com While effective, the extreme toxicity and handling difficulties associated with thiophosgene have driven the development of safer alternatives. organic-chemistry.org

Phenyl Chlorothionoformate: A more versatile, two-step approach uses phenyl chlorothionoformate. This method is particularly suitable for synthesizing highly electron-deficient aryl isothiocyanates and avoids the use of more toxic reagents. organic-chemistry.org

Microwave-Assisted Synthesis: Modern techniques utilizing microwave irradiation have been shown to accelerate the synthesis. One such method employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurating agent. This protocol allows for the rapid synthesis of aromatic isothiocyanates in high yields (up to 92%) within minutes. nih.gov

Other Desulfurylation Reagents: Research has explored various other desulfurizing agents to improve on existing methods. For instance, zinc peroxide has been used in a procedure described as clean and efficient for producing a range of isothiocyanates. researchgate.net

Sustainable and Environmentally Benign Preparations

The development of "green" synthetic methods is a key focus in modern chemistry. For this compound, the most significant advance in this area is the one-pot synthesis in aqueous media. d-nb.infoscispace.com

This method, which uses water as the primary solvent and readily available reagents like TCT and potassium carbonate, is considered more environmentally friendly than traditional methods that rely on toxic reagents and volatile organic solvents. nih.govnih.gov It minimizes waste by combining multiple steps into a single procedure and is lauded for its economic advantages. nih.govbeilstein-journals.org

Another sustainable approach is the use of mechanochemistry, where reactants are ground together in a specialized reactor. This solvent-free method significantly reduces waste and reaction time, representing a promising green alternative for the synthesis of isothiocyanates.

Industrial Scale Production Considerations

For industrial applications, a synthetic method must be not only high-yielding but also scalable, economical, and safe. The one-pot synthesis of isothiocyanates from primary amines using TCT in aqueous conditions meets these criteria effectively. nih.govscispace.com This method has been described as novel, economical, and suitable for scale-up activities. scispace.combeilstein-journals.orgnih.gov

The scalability of this protocol has been demonstrated with a successful 1-mole scale synthesis of phenyl isothiocyanate, a closely related compound, providing a strong proof-of-concept for its application in larger-scale production of aryl isothiocyanates like the 4-cyano derivative. beilstein-journals.orgnih.gov The use of inexpensive and readily available starting materials and reagents further enhances its industrial viability. nih.gov The avoidance of highly toxic and difficult-to-handle reagents like thiophosgene simplifies the operational safety requirements for large-scale manufacturing.

Spectroscopic and Computational Characterization of 4 Cyanophenyl Isothiocyanate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 4-cyanophenyl isothiocyanate, as well as in providing insights into its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key diagnostic signals that confirm its structure. chemicalbook.comnih.gov

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, which are consistent with a 1,4-disubstituted benzene (B151609) ring. chemicalbook.combeilstein-journals.org The spectrum typically shows two sets of multiplets or doublets, corresponding to the two pairs of chemically non-equivalent protons on the phenyl ring. beilstein-journals.org In a deuterated chloroform (B151607) (CDCl₃) solvent, the protons often appear as a multiplet between δ 7.30–7.32 ppm and another multiplet between δ 7.65–7.67 ppm. beilstein-journals.org Another source reports a spectrum at 400 MHz in CDCl₃, though specific chemical shifts are not detailed. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Solvent |

| Aromatic | 7.30–7.32 (m, 2H) | CDCl₃ |

| Aromatic | 7.65–7.67 (m, 2H) | CDCl₃ |

Data sourced from a study on a one-pot process for isothiocyanate synthesis. beilstein-journals.org

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the isothiocyanate carbon, the nitrile carbon, and the aromatic carbons. nih.govchemicalbook.com The thiocarbonyl carbon of the isothiocyanate group is expected to resonate at approximately 135 ppm, while the cyano carbon appears around 115 ppm. The aromatic carbons will show a pattern consistent with a 1,4-disubstituted benzene ring. A study of related N-benzoyl-N'-(4-cyanophenyl)thioureas shows the C=S carbon at 179.7 ppm and the C≡N carbon at 108.6 ppm, providing a reference for the expected chemical shift ranges. preprints.org

Table 2: Predicted and Observed ¹³C NMR Spectral Data for this compound and Related Compounds

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Observed in a related thiourea (B124793) (δ, ppm) |

| C=S (Isothiocyanate) | ~135 | 179.7 |

| C≡N (Nitrile) | ~115 | 108.6 |

Predicted data for a related fluoro-substituted compound. vulcanchem.com Observed data for N-benzoyl-N'-(4-cyanophenyl)thiourea. preprints.org

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups in this compound, namely the isothiocyanate (-N=C=S) and nitrile (-C≡N) groups. nih.govchemicalbook.com

The IR spectrum of this compound exhibits strong absorption bands that are diagnostic for its key functional groups. The asymmetric stretching vibration of the isothiocyanate group (νas(NCS)) typically appears as a strong, broad band in the region of 2000-2200 cm⁻¹. beilstein-journals.orgvulcanchem.com For this compound specifically, this has been reported at 2138 cm⁻¹ (KBr). beilstein-journals.org The nitrile group (C≡N) also has a characteristic stretching vibration, which is typically found in the range of 2220-2260 cm⁻¹. In a related N-benzoyl-N'-(4-cyanophenyl)thiourea, the C≡N stretch was observed at 2223 cm⁻¹. preprints.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Isothiocyanate (NCS) | Asymmetric stretch | 2138 | beilstein-journals.org |

| Nitrile (CN) | Stretch | 2223 (in related compound) | preprints.org |

Polarized IR spectroscopy can be a valuable technique for studying the molecular orientation and ordering in materials, particularly in liquid crystal phases. researchgate.net For molecules with a strong transition dipole moment along their long axis, such as the asymmetric NCS stretching vibration in isothiocyanates, polarized IR can reveal information about the alignment of the molecules in an ordered phase. researchgate.net While specific studies using polarized IR on this compound were not found, the technique has been applied to other isothiocyanate-containing liquid crystals to characterize the ordering of molecules in different phases. researchgate.net This approach could be used to study the orientation of this compound in anisotropic environments.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Molecular Ion Peak Confirmation

The molecular formula for this compound is C₈H₄N₂S. nih.govscbt.com Its molecular weight is approximately 160.20 g/mol . nih.govscbt.com In mass spectrometry, the compound's identity is confirmed by the presence of a molecular ion peak (M⁺). For this compound, the monoisotopic mass is 160.00952 Da. uni.lu Electron ionization mass spectrometry shows a molecular ion [M]⁺ peak with a mass-to-charge ratio (m/z) of 160.00897. uni.lu The presence of adduct ions, such as [M+H]⁺ at m/z 161.01680 and [M+Na]⁺ at m/z 182.99874, can also be observed, further confirming the molecular mass. uni.lu

Table 1: Predicted Mass Spectrometry Adducts for this compound

| Adduct Type | Calculated m/z |

|---|---|

| [M]⁺ | 160.00897 |

| [M+H]⁺ | 161.01680 |

| [M+Na]⁺ | 182.99874 |

| [M+K]⁺ | 198.97268 |

| [M-H]⁻ | 159.00224 |

Data sourced from PubChemLite. uni.lu

Fragmentation Pattern Analysis

When a molecule is ionized in a mass spectrometer, the molecular ion can break down into smaller, charged fragments. This fragmentation pattern provides a "fingerprint" that helps in structural elucidation. whitman.edu The fragmentation of aromatic isothiocyanates typically involves the cleavage of the isothiocyanate group (-N=C=S) and the breakdown of the aromatic ring. Common fragmentation patterns for organic compounds include the loss of small, stable neutral molecules. libretexts.orgsavemyexams.com While specific fragmentation data for this compound is not detailed in the provided sources, analysis of related compounds shows characteristic cleavages. For instance, mass spectra of complex derivatives formed from related isothiocyanates show distinct fragmentation patterns that are used to confirm their structures. mdpi.commdpi.comnih.gov

Crystallographic Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hod4.net This method involves directing an X-ray beam at a single crystal of the compound and analyzing the resulting diffraction pattern to calculate the electron density map and, subsequently, the complete molecular structure. hod4.net

While X-ray crystallography is a standard method for the structural confirmation of isothiocyanate-containing compounds and their derivatives, mdpi.comnih.gov a specific, publicly available crystal structure for this compound itself was not identified in the searched literature. However, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of a similar nematogenic molecule, 4-(trans-4-undecylcyclohexyl) isothiocyanatobenzene, revealed that the isothiocyanato group (-N=C=S) is nearly linear. acs.org This technique has been successfully applied to determine the solid-state structures of various reaction products derived from isothiocyanates, confirming their molecular geometry and intermolecular interactions. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Ab Initio HF/6-31G**)

Quantum chemical calculations are powerful tools for investigating molecular properties, including geometry, stability, and electronic structure. The ab initio Hartree-Fock (HF) method with the 6-31G** basis set is a widely used level of theory for these purposes. mdpi.comresearchgate.net

This computational approach has been effectively applied to study the structures of complex molecules derived from isothiocyanates. mdpi.com In studies of quinazoline (B50416) derivatives synthesized from N-(2-cyanophenyl)benzimidoyl isothiocyanate, geometry optimization was performed using the HF/6-31G** method. mdpi.com The results showed that the calculated molecular structures corresponded to a great extent with the experimental structures determined by X-ray crystallography. mdpi.com Furthermore, these calculations were used to determine the relative energy differences between potential isomers, helping to identify the most stable product. mdpi.com The successful application of the HF/6-31G** method to these complex derivatives demonstrates its utility and reliability for predicting the structural characteristics of related compounds like this compound. mdpi.comacs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-isothiocyanatobenzonitrile |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate |

Conformational Analysis and Energy Landscapes

Computational studies on analogous molecules, such as substituted phenyl isocyanates, provide insight into the likely conformational preferences and energy landscapes of this compound. For instance, investigations into the internal rotation of the isocyanate group in chloro-methylphenyl isocyanates using Density Functional Theory (DFT) have shown the existence of different conformers. nih.gov These studies determined that conformers with the functional group tilted relative to the phenyl ring are energetically favored. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. DFT calculations allow for the prediction of various molecular properties that are crucial for understanding its chemical behavior and for designing new materials.

One of the primary applications of DFT is the optimization of the molecular geometry to find the most stable, ground-state structure. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For systems incorporating the this compound moiety, DFT has been used to optimize geometries and compare them with experimental data, often showing good agreement. scispace.com

DFT is also extensively used to explore the electronic properties of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, in a study of a rhodamine-based probe incorporating a 4-cyanophenyl thiourea group, the HOMO-LUMO energy gap was calculated to be 3.885 eV for the probe itself. mdpi.com This value changes upon reaction, indicating a shift in electronic structure that can be correlated with observable properties like color change. mdpi.com

Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. MEP maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For a complex receptor containing this compound, an MEP map calculated at the M06-2X/6-31G(d,p) level of theory showed a strong positive electrostatic potential within the receptor's binding clefts, indicating their suitability for binding anions. researchgate.net

Vibrational analysis is another significant application of DFT. Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov For new compounds synthesized using this compound, DFT calculations have been instrumental in assigning the characteristic stretching frequencies of the cyano (-C≡N) and isothiocyanate (-N=C=S) groups.

Table 1: Selected DFT-Calculated Properties for Molecules Containing the this compound Moiety

| Property | System | Method/Basis Set | Calculated Value | Reference |

| HOMO-LUMO Energy Gap | N-(rhodamine B)-lactam-2-(4-cyanophenyl) thiourea | DFT | 3.885 eV | mdpi.com |

| Electrostatic Potential | Hexafunctional anion receptor with this compound | M06-2X/6-31G(d,p) | Positive potential in binding clefts | researchgate.net |

| Conformational Energy Difference | cis vs. trans conformers of chloro-methylphenyl isocyanate (analogue) | B3LYP/6-31G* | < 1 kcal/mol | nih.gov |

Reactivity and Reaction Mechanisms of 4 Cyanophenyl Isothiocyanate

Nucleophilic Addition Reactionsbenchchem.com

The isothiocyanate functional group (-N=C=S) in 4-cyanophenyl isothiocyanate is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is the foundation for its extensive use in forming a variety of adducts. The general mechanism involves the attack of a nucleophile on the central carbon of the isothiocyanate moiety. youtube.com

Reactions with Amino Groups to Form Thiourea (B124793) Derivativesbenchchem.comresearchgate.net

One of the most prominent reactions of this compound is its reaction with primary and secondary amines. This nucleophilic addition results in the formation of N,N'-disubstituted or N,N,N'-trisubstituted thiourea derivatives, respectively. tubitak.gov.tr The reaction proceeds readily, often under mild conditions, by adding the amine to a solution of the isothiocyanate. preprints.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a C-N bond and subsequently the thiourea linkage. These thiourea derivatives are stable compounds and serve as important intermediates in the synthesis of various biologically active molecules and heterocyclic systems. researchgate.netscispace.com

A specific and important example of thiourea formation is the reaction of this compound with hydrazine (B178648) monohydrate. This reaction yields N-(4-cyanophenyl)hydrazinecarbothioamide, also known as 4-cyanophenyl thiosemicarbazide (B42300). nih.gov The synthesis is typically carried out by dropwise addition of hydrazine monohydrate to a solution of this compound in a suitable solvent like diethyl ether at room temperature. nih.gov The resulting product precipitates from the solution and can be purified by recrystallization. nih.gov

This derivative is a key precursor for synthesizing more complex molecules, particularly thiosemicarbazones, through condensation with various aldehydes and ketones. nih.govresearchgate.net

Table 1: Synthesis and Properties of N-(4-cyanophenyl)hydrazinecarbothioamide nih.gov

| Property | Value |

| Starting Materials | This compound, Hydrazine monohydrate |

| Product | N-(4-cyanophenyl)hydrazinecarbothioamide |

| Yield | 95% |

| Melting Point | 185–186°C |

| Appearance | Light yellow solid |

| Molecular Formula | C₈H₈N₄S |

Data sourced from synthesis reports. nih.gov

Reactions with Other Nucleophiles (e.g., Alcohols, Active Hydrogen Compounds)benchchem.com

Beyond amino groups, this compound can react with other nucleophiles that possess active hydrogen atoms, such as alcohols and thiols. tubitak.gov.tr

Reactions with Alcohols: While less common than reactions with amines, isothiocyanates can react with alcohols to form thiocarbamates (or thionocarbamates). This reaction is analogous to the formation of carbamates (urethanes) from isocyanates. For example, the hydroxyl groups of silk sericin have been shown to react with 4-cyanophenyl isocyanate (an analogous compound) to form urethane (B1682113) linkages. researchgate.net

Reactions with Active Hydrogen Compounds: Compounds with acidic methylene (B1212753) or methine groups can also act as nucleophiles. The reaction of acetophenone (B1666503) enolate with phenyl isothiocyanate is a documented example where the enolate carbon attacks the isothiocyanate carbon. wikipedia.org Similarly, the thiol group (-SH) of amino acids like L-cysteine readily adds across the -N=C=S group to form dithiocarbamate (B8719985) derivatives. tubitak.gov.tr

Cyclization Reactions for Heterocyclic Synthesisbenchchem.commdpi.com

This compound is a valuable building block for the synthesis of various heterocyclic compounds. The isothiocyanate group, either directly or after conversion to a thiourea, provides the necessary atoms (nitrogen and sulfur) to be incorporated into a new ring system.

Synthesis of Thiazolesbenchchem.com

A significant application of this compound is in the synthesis of the thiazole (B1198619) ring system. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen. The Hantzsch thiazole synthesis is a classic method, and variations of it can utilize isothiocyanate-derived thioureas. nih.govnih.gov

In a common strategy, a thiourea or thiosemicarbazone (derived from this compound) is reacted with an α-haloketone. For example, substituted thiosemicarbazones can undergo cyclization with α-bromo-4-cyanoacetophenone to produce 4-cyanophenyl-substituted 2-hydrazinylthiazoles in a single step. nih.govnih.gov The mechanism involves the nucleophilic sulfur of the thiourea attacking the carbonyl-activated α-carbon of the haloketone, displacing the halide. The intermediate then undergoes cyclization via condensation between the nitrogen of the thiourea and the ketone's carbonyl group, followed by dehydration to form the aromatic thiazole ring. nih.gov

Table 2: Examples of Synthesized 4-Cyanophenyl-Substituted Thiazoles nih.govnih.gov

| Reactants | Product Name | Yield |

| Substituted thiosemicarbazones + α-bromo-4-cyanoacetophenone | 2-(2-Benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazoles | 66–79% |

| Substituted thiosemicarbazones + α-bromo-4-cyanoacetophenone | 2-(2-(2-Hydroxy-3-methylbenzylidene) hydrazinyl)-4-(4-cyanophenyl) thiazole | 66–79% |

| Substituted thiosemicarbazones + α-bromo-4-cyanoacetophenone | 2-(2-(3-Bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | 66–79% |

Data sourced from research on anticancer thiazoles. nih.govnih.gov

Formation of Aminotetrazole Derivatives

The isothiocyanate group of this compound is a key functional group for the synthesis of 1,5-disubstituted 5-aminotetrazoles. This transformation involves the reaction of the isothiocyanate with an azide (B81097) source. The general process proceeds through the initial formation of a thiourea, which then undergoes a desulfurizing reaction and a subsequent electrocyclization to yield the tetrazole ring. ehu.es

One established method involves the reaction of the isothiocyanate with sodium azide in the presence of a coupling agent like mercury(II) chloride (HgCl₂) and an amine. This approach has been applied to the synthesis of various aminotetrazole derivatives. scholaris.ca The reaction of thioureas with an azide anion can lead to the formation of the tetrazole, and while the regioselectivity can sometimes be an issue, the use of N-alkyl N'-aryl thioureas often provides a single regioisomer. ehu.es This method is significant for its ability to incorporate a tetrazole moiety, a known carboxylic acid bioisostere, into more complex molecules, including peptides. scholaris.ca

Intramolecular Cycloaddition Reactions (e.g., Quinazolin-4-yl-thiourea derivatives)

This compound is a precursor for thiourea derivatives that can undergo intramolecular cycloaddition to form complex heterocyclic structures like quinazolines. While direct examples starting with this compound are specific, the reactivity pattern is well-documented with the closely related N-(2-cyanophenyl)benzimidoyl isothiocyanate. mdpi.commdpi.com In these reactions, the isothiocyanate first reacts with a primary or secondary amine to form a substituted thiourea in situ. mdpi.commdpi.communi.cz This intermediate thiourea then undergoes a spontaneous intramolecular cycloaddition, leading to the formation of quinazoline-based products. nih.gov This one-pot sequence, which can involve cyclization, rearrangement, and tautomerization, is an efficient route to 1-substituted-3-(2-phenylquinazolin-4-yl)thioureas and 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas. mdpi.commdpi.com

Regioselectivity and Reaction Pathways

The intramolecular cycloaddition of the thiourea intermediates derived from cyanophenyl-containing isothiocyanates is highly regioselective. mdpi.com The thiourea molecule possesses two potential nucleophilic sites: the sulfur atom and a nitrogen atom. mdpi.com The reaction pathway depends on which of these sites attacks the electrophilic carbon of the cyano group.

Nitrogen Attack: The attack by the nitrogen atom of the thioamide group onto the nitrile group leads to the formation of a six-membered quinazoline (B50416) ring. mdpi.comnih.gov This pathway is generally favored under neutral and basic conditions, as it results in a thermodynamically more stable product. mdpi.com

Sulfur Attack: An attack by the sulfur atom would result in the formation of a larger, eight-membered benzothiadiazocine ring. mdpi.com However, this pathway is typically not observed in these reactions. mdpi.com

The regioselective preference for nitrogen attack is a key feature of this cyclization, consistently leading to the quinazoline skeleton. mdpi.comresearchgate.net

Dimroth Rearrangement Products

Following the initial intramolecular cycloaddition to form the quinazoline ring, the resulting product can undergo a Dimroth rearrangement. mdpi.commdpi.com This type of rearrangement is common in heterocyclic chemistry and involves the opening of the heterocyclic ring followed by re-closure in a different orientation. In the context of quinazolin-4-yl-thiourea synthesis, the initially formed iminoquinazoline derivative (the kinetic product) can rearrange, particularly when heated or in the presence of excess amine. mdpi.comnih.gov

The process involves the interchange of the endocyclic and exocyclic nitrogen atoms of the quinazoline system. nih.gov The rearranged product, an N-substituted quinazolinamine, is often the more thermodynamically stable isomer. mdpi.commdpi.com This subsequent rearrangement, sometimes followed by tautomerization, is a crucial step in achieving the final stable 1,1-disubstituted-3-(2-phenyl-3,H-quinazolin-4-ylidene)thiourea products. mdpi.commdpi.com

The table below summarizes the synthesis of various quinazolin-4-ylidene-thiourea derivatives via this pathway.

| Starting Amine | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Diphenylamine | 1,1-Diphenyl-3-(2-phenyl-3H-quinazolin-4-ylidene) thiourea (8f) | 32 | 155 |

| Dibutylamine | 1,1-Dibutyl-3-(2-phenyl-3,H-quinazolin-4-ylidene)thiourea (8c) | 32 | 134-135 |

Reduction Reactions to Thioformamides

Isothiocyanates, including aromatic variants like this compound, can be selectively reduced to the corresponding thioformamides. rsc.orgresearchgate.net This transformation is significant as it provides a reliable method for synthesizing thioformamides, which are valuable intermediates in organic chemistry. rsc.org

A highly effective method for this reduction utilizes the Schwartz reagent (zirconocene chloride hydride, Cp₂Zr(H)Cl), which is often generated in situ. rsc.orgresearchgate.net This reagent chemoselectively reduces the isothiocyanate group without affecting other sensitive functional groups that might be present in the molecule, such as nitro, ester, alkene, azo, or azide groups. rsc.orgresearchgate.net The high electrophilicity of the isothiocyanate carbon facilitates the direct addition of a hydride ion from the reagent, leading to the thioformamide (B92385) in high yield. rsc.orgresearchgate.net Another reagent system reported for this conversion is samarium(II) iodide (SmI₂) with tert-butyl alcohol in the presence of HMPA, which also gives excellent yields under mild conditions. rsc.org

The general reaction is as follows:

Ar-N=C=S + [Reducing Agent] → Ar-NH-C(H)=S

Electrophilic Substitution Reactions (Contextual, e.g., on Aromatic Ring)

The aromatic ring of this compound is influenced by two substituents: the strongly electron-withdrawing cyano (-CN) group and the isothiocyanate (-NCS) group. The cyano group is a powerful deactivating group for electrophilic aromatic substitution, making the ring less reactive than benzene (B151609). scbt.com It directs incoming electrophiles primarily to the meta-position.

Therefore, in an electrophilic substitution reaction on this compound, the incoming electrophile would be directed to the positions meta to the cyano group (and ortho to the isothiocyanate group). Reactions like Friedel-Crafts alkylation or acylation, common for aromatic compounds, would follow this regiochemical preference, although the deactivated nature of the ring may require harsh reaction conditions. rsc.org The reactivity is a balance between the deactivating effect of the cyano group and the properties of the isothiocyanate substituent.

Mechanistic Investigations of Reactivity

Mechanistic studies provide insight into the varied reactivity of this compound. The compound's reactions are largely dictated by the electrophilic nature of the central carbon atom in the isothiocyanate group and the electronic effects of the cyano group on the aromatic ring.

Nucleophilic Addition: The primary reaction of the isothiocyanate group is nucleophilic addition. Amines, for instance, attack the central carbon to form thiourea derivatives. This step is the foundation for subsequent intramolecular reactions. uts.edu.au

Cycloaddition Mechanisms: In the formation of quinazolines, the mechanism is a regioselective intramolecular nucleophilic attack. mdpi.com Theoretical studies and experimental outcomes show that the reaction is thermodynamically controlled, favoring the formation of the more stable six-membered ring via nitrogen attack over the kinetically possible but less stable larger ring from sulfur attack. mdpi.commdpi.com

Dimroth Rearrangement: The mechanism of the Dimroth rearrangement has been proposed to proceed through protonation of a ring nitrogen, followed by ring-opening to form an intermediate, which then undergoes tautomerization and re-cyclization to yield the rearranged, more stable product. nih.gov

Reduction Mechanism: The reduction to thioformamides with reagents like the Schwartz reagent involves a direct hydride transfer to the highly electrophilic isothiocyanate carbon. rsc.orgresearchgate.net The chemoselectivity of this process is a key mechanistic feature, allowing the reduction to occur without affecting other reducible groups. researchgate.net

Electrophilic Substitution: The mechanism for electrophilic substitution on the phenyl ring is governed by the strong electron-withdrawing and meta-directing nature of the cyano group, which destabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. scbt.com

Applications of 4 Cyanophenyl Isothiocyanate in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

4-Cyanophenyl isothiocyanate serves as a crucial building block in the synthesis of compounds with potential therapeutic applications. Its ability to readily react with nucleophiles makes it an ideal starting material for constructing more complex molecular architectures. A notable application is in the synthesis of thiosemicarbazone derivatives, a class of compounds investigated for their pharmacological activities.

One specific example involves the synthesis of novel thiosemicarbazone derivatives with potential anticancer properties. jrespharm.com The synthetic pathway commences with the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to yield 4-(4-cyanophenyl)thiosemicarbazide. This intermediate is then reacted with various 5-arylfurfurals to produce a series of 4-(4-cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazides. jrespharm.com These final compounds have been evaluated for their potential as anticancer agents. jrespharm.com

| Starting Material | Reagent | Intermediate |

| This compound | Hydrazine hydrate | 4-(4-cyanophenyl)thiosemicarbazide |

Reagent in Heterocyclic Compound Synthesis

The isothiocyanate group of this compound is a key functional group for the construction of various heterocyclic rings. It readily participates in cyclization reactions, leading to the formation of diverse heterocyclic systems.

A significant application is in the synthesis of quinazoline (B50416) derivatives. Although research has focused on the related N-(2-cyanophenyl)benzimidoyl isothiocyanate, the reactions highlight the utility of the isothiocyanate moiety in forming quinazolin-4-ylidenethioureas through intramolecular cycloaddition reactions. mdpi.com Furthermore, this compound is a precursor to thioureido-containing compounds which are versatile in heterocyclic synthesis, enabling the creation of structures like triazoles and thiadiazoles. mdpi.com

In a direct application, this compound is used to synthesize 4-(4-cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazides, which are themselves heterocyclic derivatives. jrespharm.com This synthesis involves the initial formation of a thiosemicarbazide (B42300) intermediate, which then undergoes condensation with an aldehyde to form the final heterocyclic product. jrespharm.com

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| 4-(4-cyanophenyl)thiosemicarbazide | 5-arylfurfural | 4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide |

Precursor for N-Arylcyanothioformamides

N-Arylcyanothioformamides are valuable intermediates in organic synthesis, particularly for the preparation of 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com The most common and straightforward method for the synthesis of N-arylcyanothioformamides involves the reaction of an N-aryl isothiocyanate with an aqueous solution of potassium cyanide. researchgate.net

In this context, this compound can be reacted with potassium cyanide in a water-ethanol mixture to produce N-(4-cyanophenyl)cyanothioformamide. mdpi.com This reaction is typically carried out at room temperature and is followed by acidification. The resulting N-arylcyanothioformamides are versatile precursors for further synthetic transformations. researchgate.net

| Aryl Isothiocyanate | Reagent | Product |

| This compound | Potassium cyanide | N-(4-cyanophenyl)cyanothioformamide |

Derivatization and Functionalization

The reactive nature of the isothiocyanate group makes this compound a useful reagent for the derivatization and functionalization of various molecules and materials. This is particularly valuable for analytical purposes and for modifying the properties of surfaces.

An example of its application in materials science is the functionalization of graphene oxide (GO) nanoplatelets. utexas.edu GO can be partially functionalized by reacting it with one type of isocyanate, and then further functionalized by reacting the remaining hydroxyl groups with this compound. This process allows for the introduction of nitrile functionalities onto the surface of the graphene oxide nanoplatelets, thereby altering their chemical and physical properties. utexas.edu

In the field of analytical chemistry, derivatives of this compound are employed as pre-column derivatization reagents for the analysis of saccharides by High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov For instance, 1-(4′-cyanophenyl)-3-methyl-5-pyrazolone (CPMP), synthesized from a related precursor, reacts with monosaccharides to form derivatives that can be readily detected by UV-Vis spectroscopy, facilitating their quantification. researchgate.netnih.gov

| Material/Molecule | Derivatizing Agent | Purpose |

| Graphene Oxide | This compound | Introduction of nitrile functionalities |

| Monosaccharides | 1-(4′-cyanophenyl)-3-methyl-5-pyrazolone (CPMP) | Pre-column derivatization for HPLC analysis |

Synthesis of Unsymmetrical Thioureas

Unsymmetrical thioureas are an important class of compounds with applications in various areas of chemistry, including as intermediates in the synthesis of more complex molecules. This compound is a key reagent for the preparation of these compounds.

The synthesis of unsymmetrical thioureas can be achieved by reacting an isothiocyanate with a primary or secondary amine. In a specific example, this compound was reacted with 4,4′-diaminodiphenyldiselenide to produce the corresponding unsymmetrical thiourea (B124793) derivative. asm.org This reaction was carried out in dioxane at room temperature. asm.org The resulting thiourea incorporates the 4-cyanophenyl group on one side of the thiourea moiety and the diaminodiphenyldiselenide structure on the other. asm.org Mechanochemical methods, such as ball milling, have also been explored for the synthesis of unsymmetrical thioureas from in situ generated isothiocyanates and amines. researchgate.net

| Isothiocyanate | Amine | Product |

| This compound | 4,4′-diaminodiphenyldiselenide | N′,N′′′-(Diselanediyldibenzene-4,1-diyl)bis[1-(4-cyanophenyl)thiourea] |

Biological and Biomedical Research Applications Mechanistic Focus

Investigation of Anticancer Properties

Isothiocyanates are widely recognized for their potential to combat cancer through various mechanisms. nih.govfrontiersin.org These compounds have been shown to modulate numerous cellular processes and signaling pathways that are critical for the initiation and progression of cancer. nih.govfrontiersin.org The anticancer activities of ITCs are multifaceted, involving the induction of programmed cell death in malignant cells, interference with signaling cascades that promote tumor growth, inhibition of cellular proliferation, and prevention of cancer development through the activation of protective cellular pathways. frontiersin.orgnih.gov

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Isothiocyanates have been demonstrated to be potent inducers of apoptosis in various cancer cell lines. frontiersin.orgnih.gov This process is often mediated through the modulation of multiple signaling molecules and apoptosis-regulating proteins. nih.gov

Key mechanistic findings include:

Modulation of Bcl-2 Family Proteins: ITCs can alter the balance of pro-apoptotic and anti-apoptotic proteins. For instance, treatment with ITCs like phenethyl isothiocyanate (PEITC) has been shown to increase the levels of the pro-apoptotic protein Bak while decreasing the anti-apoptotic proteins Bcl-2 and Bcl-XL. nih.gov Similarly, sulforaphane (B1684495) (SFN) can increase the expression of the pro-apoptotic protein Bax. nih.gov

Involvement of p53: The tumor suppressor protein p53, which plays a central role in inducing apoptosis in response to DNA damage, is another target. uea.ac.uk Studies have shown that SFN treatment can lead to increased p53 expression, correlating with apoptosis induction. nih.gov

Caspase-Independent Cell Death: Beyond canonical caspase-dependent apoptosis, ITCs may induce other forms of programmed cell death. Research on a combination of PEITC and the drug dasatinib (B193332) revealed the activation of oxeiptosis, a caspase-independent cell death pathway driven by oxidative stress. uea.ac.uk

Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by ITCs is often linked to an increase in intracellular reactive oxygen species. nih.gov This oxidative stress can damage mitochondria, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade. nih.gov

Table 1: Proteins Involved in Apoptosis Modulated by Isothiocyanates

| Protein Target | Role in Apoptosis | Effect of ITC Treatment | Reference |

| Bax | Pro-apoptotic | Upregulation | nih.gov |

| Bak | Pro-apoptotic | Upregulation | nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.gov |

| Bcl-xl | Anti-apoptotic | Downregulation | mdpi.com |

| p53 | Pro-apoptotic | Upregulation | nih.govuea.ac.uk |

Modulation of Signaling Pathways in Cancer Progression

Cancer progression is driven by the dysregulation of numerous signaling pathways that control cell growth, survival, and inflammation. Isothiocyanates have been found to interfere with these critical pathways. nih.gov

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key mediator of inflammation and cell survival, processes that promote cancer. nih.govfrontiersin.org ITCs are known to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic proteins. nih.govnih.gov

PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Sulforaphane has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, contributing to the suppression of cancer cell growth. frontiersin.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cell proliferation, differentiation, and apoptosis. nih.gov Some ITCs, such as benzyl (B1604629) isothiocyanate (BITC), have been shown to activate specific MAPK pathways (e.g., JNK) that can lead to apoptosis. nih.gov

STAT Signaling: Signal Transducer and Activator of Transcription (STAT) proteins are involved in cytokine signaling and cell growth. Moringin, an isothiocyanate, has been shown to be a potent inhibitor of oncogenic STAT5 and NF-κB signaling pathways. scispace.com

Impact on Cancer Cell Proliferation

A hallmark of cancer is uncontrolled cell proliferation. Isothiocyanates can effectively inhibit this process by inducing cell cycle arrest. frontiersin.org

Research has demonstrated that ITCs can halt the cell cycle at different phases. For example, benzyl isothiocyanate (BITC) has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Other studies show that ITCs can induce G0/G1 arrest. researchgate.net This arrest is often accomplished by modulating the expression of key cell cycle regulatory proteins. For instance, ITCs can reduce the expression of Cyclin D1, a protein crucial for the G1 to S phase transition, and increase the expression of cyclin-dependent kinase inhibitors like p21. frontiersin.orgmdpi.com This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. frontiersin.org

Chemopreventive Potential and Mechanisms

Chemoprevention involves using natural or synthetic agents to reverse, suppress, or prevent the development of cancer. nih.gov Isothiocyanates are a promising group of chemopreventive compounds, largely due to their ability to modulate enzymes involved in carcinogen metabolism and to activate cellular defense mechanisms against oxidative stress. oncotarget.comnih.govresearchgate.net

A primary mechanism underlying the chemopreventive effects of ITCs is the activation of the Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway. oncotarget.comresearchgate.net Nrf2 is a transcription factor that regulates a wide array of antioxidant and detoxification genes, forming a major cellular defense system. nih.govoncotarget.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm. ITCs, being electrophilic, can react with specific sensor proteins, leading to the release and translocation of Nrf2 into the nucleus. researchgate.net Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. frontiersin.orgresearchgate.net Studies using sulforaphane have demonstrated that this Nrf2 activation is crucial for its chemopreventive effects, as these effects were absent in Nrf2-knockout mice. oncotarget.comnih.gov The isothiocyanate moiety itself has been shown to be essential for this activity. oncotarget.comnih.gov

The activation of the Nrf2 pathway by isothiocyanates leads to the enhanced expression of a battery of phase II detoxification enzymes. nih.govresearchgate.netwaocp.org These enzymes play a critical role in neutralizing and facilitating the excretion of carcinogens and other toxic compounds. nih.govwaocp.org

Key phase II enzymes induced by ITCs include:

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of carcinogens with glutathione, making them more water-soluble and easier to eliminate from the body. researchgate.netwaocp.org

NAD(P)H: quinone oxidoreductase 1 (NQO1): This enzyme detoxifies quinones, which are highly reactive and can generate oxidative stress and damage DNA. oncotarget.comresearchgate.net

In addition to inducing phase II enzymes, ITCs can also inhibit phase I enzymes, such as certain cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org These enzymes are often responsible for activating pro-carcinogens into their ultimate carcinogenic forms. waocp.org By simultaneously inhibiting carcinogen activation and boosting detoxification, ITCs provide a powerful, dual-action mechanism for cancer chemoprevention. waocp.org

Enhanced DNA Damage Repair

Isothiocyanates (ITCs) have been shown to influence DNA damage and repair pathways, a key mechanism in their anti-cancer effects. nih.gov The selective anticancer activity of ITCs appears to stem from the differential DNA repair capabilities between cancerous and normal cells. d-nb.info While ITCs can induce DNA double-strand breaks (DSBs), this damage is more pronounced in cancer cells than in noncancerous cells. d-nb.info

Research indicates that this disparity is linked to the efficiency of DNA repair mechanisms. d-nb.info Normal cells demonstrate a more rapid removal of these breaks and a transient activation of repair proteins. d-nb.info In contrast, cancer cells exhibit significantly less effective DNA repair, leading to the accumulation of damage and subsequent cell death. d-nb.info Studies have shown that ITCs can block DNA replication in both normal and cancer cells, but the less efficient repair in cancer cells makes them selectively vulnerable. d-nb.info For instance, in smokers, a diet rich in broccoli, a source of isothiocyanates, was associated with increased DNA repair activity, suggesting a protective effect against DNA damage caused by carcinogens. nih.gov The ability of isothiocyanates to modulate DNA repair pathways is a critical area of investigation for cancer chemoprevention. nih.gov

Elimination of Cancer Stem Cells

A significant challenge in cancer therapy is the presence of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, recurrence, and therapy resistance. explorationpub.comexplorationpub.com CSCs are characterized by their capacity for self-renewal and differentiation and are often identified by specific cell surface markers, such as CD44. explorationpub.comopenaccessjournals.com

Isothiocyanates have demonstrated the ability to target and eliminate these resilient cells. nih.govsapub.org Preclinical studies have shown that ITCs can significantly inhibit the self-renewal capacity of cancer stem cells. mdpi.com The mechanism involves targeting the properties that define stemness. For example, studies on breast cancer models found that isothiocyanates like sulforaphane and benzyl isothiocyanate were active against breast CSCs, which are often characterized by a CD44high/CD24low marker profile. sapub.org By eliminating the CSC population, which conventional chemotherapies often fail to eradicate, ITCs present a promising strategy to overcome treatment failure and prevent cancer relapse. explorationpub.com

Pre-clinical and Clinical Study Approaches for Isothiocyanates

The evaluation of isothiocyanates, including 4-Cyanophenyl isothiocyanate, follows a structured progression from laboratory studies to human trials.

Pre-clinical Approaches:

In vitro studies: These initial studies utilize cancer cell lines to investigate the fundamental mechanisms of action. For example, researchers use cell lines like PC-3 (prostate cancer) and HDFa (normal fibroblasts) to compare the effects of ITCs on DNA damage and repair. d-nb.info Proteomic tools are employed to identify protein targets, such as the binding of ITCs to tubulin in A549 lung cancer cells. nih.gov

In vivo studies: Animal models, often rats or mice, are used to assess the efficacy of ITCs in a living organism. For instance, studies have shown that oral administration of sulforaphane to rats treated with a carcinogen significantly reduced the number and size of mammary tumors. oup.com These models are crucial for understanding pharmacokinetics and observing systemic effects. mdpi.comoup.com

Clinical Study Approaches:

Human Trials: Clinical studies in humans are more limited but provide essential data. nih.govsapub.org These trials often involve dietary intervention, such as feeding participants broccoli sprouts, which are rich in isothiocyanate precursors. nih.govoup.com Researchers then measure biomarkers of efficacy, such as DNA repair activity in smokers or changes in carcinogen metabolism. nih.gov For example, a non-randomized trial administered a broccoli sprout preparation to healthy women before surgery to measure the concentration of ITC metabolites in breast tissue. oup.com Such studies are critical for validating the chemopreventive potential of these compounds in humans and require the development of standardized preparations and biomarkers to monitor compliance and efficacy. nih.govoup.com

Antimicrobial and Antifungal Activity Studies

Isothiocyanates are recognized for their broad-spectrum antimicrobial and antifungal properties. frontiersin.org Their activity has been documented against a variety of human pathogens, including bacteria and fungi. nih.gov The aromatic structure of compounds like phenyl isothiocyanate is thought to enhance their ability to cross bacterial membranes, making them potentially more effective than their aliphatic counterparts. nih.gov Studies have demonstrated the antibacterial effects of phenyl isothiocyanate (PITC) against both Escherichia coli and Staphylococcus aureus. nih.gov Furthermore, derivatives incorporating a 4-cyanophenyl group have been synthesized and evaluated for their antifungal potential, showing significant activity against various Candida species, particularly Candida glabrata. nih.govresearchgate.net

Mechanisms of Microbial Cell Membrane Disruption

The primary mechanism behind the antimicrobial action of isothiocyanates involves the disruption of microbial cell membranes. nih.gov This disruption compromises the integrity of the cell, leading to cell death. nih.gov

Research on phenethyl isothiocyanate (PEITC) and phenyl isothiocyanate (PITC) reveals several key processes:

Increased Membrane Permeability: ITCs damage the cell membrane, making it more permeable. This is evidenced by the leakage of intracellular components, such as proteins, from the bacterial cell. mdpi.com

Disruption of Membrane Function: The interaction of ITCs with the bacterial cell causes changes in membrane properties. nih.gov This includes altering the cell surface charge and hydrophilicity. nih.gov The lipophilic nature of these compounds may allow them to penetrate the cell membrane easily, leading to its rupture. mdpi.com

Inhibition of Cellular Processes: By disrupting the membrane, ITCs interfere with essential physiological functions. For example, PEITC treatment has been shown to decrease the total production of adenosine (B11128) triphosphate (ATP) in S. aureus, indicating a disruption of cellular energy metabolism. mdpi.com This cascade of events, initiated at the cell membrane, ultimately results in the inhibition of microbial growth. nih.govmdpi.com

Reactivity with Biomolecules for Functional Studies

The chemical reactivity of the isothiocyanate group (-N=C=S) makes it a valuable tool for the functional study of biomolecules. This group is highly electrophilic and readily reacts with nucleophiles, particularly the primary amine groups found in proteins and peptides. nih.gov This reactivity allows for the covalent modification and labeling of these biomolecules.

Modification of Proteins and Peptides

The reaction of this compound and other ITCs with proteins and peptides is a cornerstone of their application in biochemical research. The isothiocyanate moiety reacts with the N-terminal amino group of a peptide or the amine group in the side chain of amino acids like lysine (B10760008) to form a stable thiourea (B124793) derivative. nih.gov

Key applications of this reactivity include:

Peptide Sequencing: This reaction is famously employed in the Edman degradation technique for the stepwise analysis of amino acid sequences in peptides.

Protein Labeling: ITCs are used to attach labels to proteins for detection and analysis. While fluorescent tags like fluorescein (B123965) isothiocyanate (FITC) are common, other ITCs are chosen for specific analytical methods like mass spectrometry.

Functional Probes: By modifying specific amino acid residues, such as cysteine or lysine, within a protein, researchers can study protein-protein interactions and protein function. nih.govnih.gov Studies have shown that ITCs react readily with cysteine residues, and while these initial adducts can be reversible, stable adducts with lysine are also formed. nih.gov This targeted modification can lead to functional changes, such as the disruption of microtubule polymerization through the modification of tubulin, which can inhibit cell growth. nih.gov

Labeling in Mass Spectrometry

This compound serves as a labeling reagent in mass spectrometry (MS) for proteomics research. scbt.comvwr.com The isothiocyanate group reacts readily with primary amines, such as the N-terminus of peptides or the side chain of lysine residues, introducing a cyano-tagged phenyl group. This labeling can enhance ionization efficiency and provide a specific mass signature for tagged molecules, facilitating their detection and quantification in complex biological samples. nih.gov While other isothiocyanates like fluorescein isothiocyanate (FITC) are used for fluorescence-based detection, this compound is particularly suited for MS-based analysis where a non-fluorescent, stable tag is advantageous.

The predictable mass addition allows for the clear identification of labeled species. The table below details the predicted collision cross-section (CCS) values for various adducts of this compound, which is critical data for its identification in advanced mass spectrometry techniques. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 161.01680 | 136.7 |

| [M+Na]⁺ | 182.99874 | 148.1 |

| [M-H]⁻ | 159.00224 | 142.3 |

| [M+NH₄]⁺ | 178.04334 | 156.6 |

| [M+K]⁺ | 198.97268 | 144.6 |

| [M]⁺ | 160.00897 | 133.3 |

Data sourced from PubChemLite. uni.lu

Selective Labeling of Amino Acid Residues

The primary application of this compound in protein chemistry is the selective labeling of amino acid residues. The electrophilic isothiocyanate group has a strong propensity to react with nucleophilic primary amino groups found at the N-terminus of proteins and on the side chain of lysine residues. This reaction forms a stable thiourea linkage. This specific reactivity allows researchers to tag proteins at predictable locations, which is a foundational step for many analytical techniques. While the primary targets are N-terminal and lysine amines, reactivity with other nucleophilic residues like cysteine can also occur under specific conditions. The ability to introduce a unique chemical handle, such as the cyano-phenyl group, enables further downstream modifications or detection. A related compound, (2S)-2-amino-3-(4-cyanophenyl)propanoic acid, has been used as a noncanonical amino acid to be incorporated into proteins, highlighting the utility of the cyanophenyl moiety in protein engineering and labeling. nih.govacs.org

Protein-Protein Interaction Studies

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. metwarebio.com Chemical labeling with reagents like this compound can be instrumental in these studies. By selectively tagging a "bait" protein, researchers can track its interactions with "prey" proteins within a cell lysate. After allowing the tagged protein to form complexes, methods like co-immunoprecipitation (Co-IP) can be used to isolate the bait protein along with its binding partners. metwarebio.com The unique mass of the 4-cyanophenyl tag can then aid in the identification of the interacting proteins through mass spectrometry. This approach helps to map protein interaction networks and understand how these interactions are modulated under different cellular conditions.

Formation of Protein Adducts via Thiourea Linkages

The reaction between this compound and primary amines on a protein results in the formation of a protein adduct connected by a stable thiourea linkage. This covalent modification is central to its function as a labeling agent. Research has demonstrated the formation and stability of these adducts; for instance, a 4-cyanophenyl thiourea adduct was utilized in the validation of a computational docking protocol, confirming its ability to form the expected covalent bond with a target protein. otago.ac.nz In other studies, thiourea analogues involving a 4-cyanophenyl group have been synthesized to probe biological systems, with the thiourea linkage being crucial for the observed activity. rsc.org The stability of this linkage ensures that the tag remains attached to the protein throughout subsequent analytical procedures.

Interaction with Biological Pathways (e.g., Nrf2 Pathway)

Isothiocyanates are well-documented modulators of key cellular signaling pathways, particularly those involved in stress response. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary target. nih.gov Under normal conditions, Nrf2 is kept inactive by its repressor protein, Keap1. nih.gov Certain electrophilic compounds, including isothiocyanates, can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. nih.gov

Activated Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and detoxification enzymes. ucl.ac.uk Research on compounds structurally related to this compound provides strong evidence for its potential role in this pathway. For example, a study identified a compound with a 4-cyanophenyl substituent as a potent inducer of the Nrf2 pathway. ucl.ac.uk Similarly, 2-Fluoro-4-cyanophenyl isothiocyanate has been noted for its ability to activate the Nrf2 pathway. smolecule.com This suggests that the electron-withdrawing nature of the cyano group on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, promoting the reaction with Keap1 and subsequent activation of the protective Nrf2 response.

Potential in Drug Development and Therapeutic Applications

This compound is recognized not only as a research tool but also as a valuable building block and intermediate in the synthesis of pharmaceutically active molecules. Its established reactivity makes it a key precursor for creating more complex structures with therapeutic potential.

Research has shown that this compound can be used to synthesize novel thiosemicarbazone derivatives. jrespharm.comnih.gov These derivatives have been evaluated for their potential as anticancer agents, with some compounds showing significant cytotoxic effects against human lung adenocarcinoma cell lines. jrespharm.com In these syntheses, the isothiocyanate serves as the starting point for constructing the thiosemicarbazide (B42300) core, which is then elaborated to produce the final drug candidates. nih.gov

Furthermore, the this compound scaffold has been incorporated into molecules designed to inhibit the mutagenic SOS response in bacteria, a pathway that contributes to the evolution of antibiotic resistance. rsc.org An analogue containing the 4-cyanophenyl group demonstrated modest inhibition of this pathway, highlighting its potential utility in developing drugs that could be co-administered with antibiotics to suppress the emergence of resistance. rsc.org The compound has also been identified as a process-related impurity in the synthesis of Enzalutamide, an anti-prostate cancer drug, underscoring its relevance in pharmaceutical manufacturing and chemistry. pharmacompass.com

Structure Activity Relationship Studies of 4 Cyanophenyl Isothiocyanate and Derivatives

Comparative Analysis with Related Isothiocyanate Derivatives

The reactivity of the isothiocyanate (-N=C=S) functional group is significantly influenced by the nature of the substituent on the phenyl ring. A comparative analysis of 4-cyanophenyl isothiocyanate with other phenyl isothiocyanate derivatives reveals the critical role of electronic and structural factors.

The cyano (-C≡N) group at the para-position of the phenyl ring in this compound is a potent electron-withdrawing group. This has a profound effect on the electronic distribution within the molecule, particularly on the isothiocyanate moiety. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the central carbon atom of the isothiocyanate group (-N=C =S). This increased electrophilicity makes this compound more susceptible to nucleophilic attack compared to phenyl isothiocyanate or derivatives bearing electron-donating groups.

For instance, in comparison to 4-chlorophenyl isothiocyanate, another derivative with an electron-withdrawing substituent, the cyano group in this compound exerts a stronger electron-withdrawing effect, further increasing the reactivity of the isothiocyanate group. Conversely, isothiocyanates with electron-donating groups, such as a methoxy (B1213986) or methyl group, would exhibit reduced electrophilicity at the isothiocyanate carbon, leading to lower reactivity towards nucleophiles. The presence of the electron-withdrawing cyanophenyl group is known to enhance the ability of related compounds to interact with biological targets.

The structural arrangement of the phenyl ring, the cyano group, and the isothiocyanate group also plays a role. The linear geometry of the isothiocyanate group and its attachment to the rigid phenyl ring provide a defined spatial orientation for interactions with other molecules.